2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Description
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is a piperidine-derived compound featuring a hydroxymethyl group at the 4-position of the piperidine ring and a methyl substituent. This structural motif confers unique physicochemical properties, such as enhanced solubility due to the polar hydroxymethyl group and conformational rigidity from the methyl substituent.
Properties
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(7-12)2-4-11(5-3-9)8(13)6-10/h12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCQZFKHTOMPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
Several methods exist for synthesizing disubstituted piperidines, including radical cyclizations and palladium-catalyzed allylic amination followed by Michael addition. For example:
- Radical 5-exo cyclization of aziridines can yield 5-methylene piperidines, which can be further functionalized.
- Palladium-catalyzed allylic amination of unsaturated esters with amines affords substituted piperidines with control over regio- and stereochemistry.
These methods provide access to piperidines with functional groups at positions 2, 5, or 6, which can be adapted for 4-substitution with appropriate precursors.
Functionalization of Piperidine Rings
Starting from commercially available or synthesized piperidines, functional groups such as hydroxymethyl and methyl at the 4-position can be introduced via:
- Alkylation or nucleophilic substitution of 4-hydroxymethylpiperidine derivatives.
- Protection and activation of hydroxyl groups (e.g., Boc-protection, tosylation/mesylation) to enable further substitution with nucleophiles.
Specific Preparation Methods for 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
The preparation of this compound typically involves two key stages:
Synthesis of 4-(Hydroxymethyl)-4-methylpiperidine
A reliable approach involves starting from 4-hydroxymethylpiperidine, which can be selectively protected and activated to enable substitution reactions:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Boc protection in basic medium | Protects amine group, yielding Boc-protected 4-hydroxymethylpiperidine | High (typically >80%) |
| 2 | Tosylation or mesylation (using tosyl chloride or mesyl chloride) | Converts hydroxyl to a good leaving group for nucleophilic substitution | High (70-90%) |
| 3 | Nucleophilic substitution with methyl nucleophile | Introduces methyl group at 4-position | Moderate to high (70-95%) |
This sequence allows for the introduction of the 4-methyl substituent alongside the hydroxymethyl group, maintaining regioselectivity and functional group compatibility.
Formation of the Amino Ethanone Moiety
The amino ethanone fragment is introduced via amide bond formation between the piperidine nitrogen and a suitable amino acetyl derivative:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Reaction of 4-(hydroxymethyl)-4-methylpiperidine with chloroacetyl chloride in presence of triethylamine (Et3N) | Formation of chloroacetyl amide intermediate | Moderate (~60%) |
| 2 | Nucleophilic substitution with ammonia or amine source | Displacement of chloride to yield the 2-amino ethanone amide | High (70-95%) |
This two-step process is carried out typically in solvents such as toluene or 1,4-dioxane under reflux or room temperature conditions, depending on the nucleophile and desired reaction rate.
Representative Synthetic Scheme
| Step | Intermediate | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Hydroxymethylpiperidine | Boc2O, base | Room temp, 2-4 h | >80 |
| 2 | Boc-protected 4-hydroxymethylpiperidine | TsCl or MsCl, pyridine | 0–5 °C to RT | 70–90 |
| 3 | Activated tosylate/mesylate intermediate | Methyl nucleophile (e.g., methyl lithium or methyl Grignard) | Low temp, inert atmosphere | 70–95 |
| 4 | 4-(Hydroxymethyl)-4-methylpiperidine (deprotected) | Acidic deprotection (e.g., TFA) | RT, 1-2 h | >90 |
| 5 | Amino ethanone intermediate | Chloroacetyl chloride, Et3N | Reflux, 3 h | ~60 |
| 6 | Final compound | Ammonia, DMF | RT, 3 h | 70–95 |
Research Findings and Optimization Notes
- The Boc-protection step is critical to prevent side reactions during subsequent activation and substitution steps.
- Activation of the hydroxyl group as a tosylate or mesylate facilitates efficient nucleophilic substitution.
- Use of secondary amines in place of ammonia can yield analogues with different biological activities but may affect yields and reaction times.
- Reaction conditions such as solvent choice (e.g., DMF, toluene), temperature, and base equivalents influence the yield and purity of intermediates.
- Purification typically involves crystallization or chromatographic techniques to isolate intermediates and final products with high purity suitable for biological evaluation.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Piperidine core synthesis | Boc protection, tosylation/mesylation, nucleophilic substitution | Boc2O, TsCl/MsCl, methyl nucleophile | RT to reflux, inert atmosphere | 70–95% | Protects amine, activates hydroxyl |
| Amide formation | Reaction with chloroacetyl chloride, nucleophilic substitution | Chloroacetyl chloride, Et3N, ammonia | Reflux or RT, 1,4-dioxane or DMF | 60–95% | Forms amino ethanone linkage |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidine/Piperazine Derivatives
a. 1-(4-((4-Methylpiperidin-1-yl)Sulfonyl)Phenyl)Ethan-1-One (Compound 3)
- Structure : Contains a sulfonamide-linked 4-methylpiperidine group.
- Activity : Serves as a precursor for ERK kinase inhibitors; fused 5+6 heterocyclic derivatives (e.g., pyrido[2-d]pyrimidin-4-one) exhibit improved anti-proliferative activity (IC₅₀: 0.5–2.1 µM) but are less potent than other analogs like compound 22 .
- Key Difference : The sulfonamide moiety enhances binding to ATP pockets but reduces hydrophilicity compared to the hydroxymethyl group in the target compound.
b. 2-Amino-1-(4-(3,5-Bis(Trifluoromethyl)Phenyl)Piperazin-1-yl)Ethan-1-One (Compound 33)
- Structure : Piperazine ring substituted with trifluoromethylphenyl groups.
- Properties : High yield (97%) and purity (>99%); trifluoromethyl groups increase lipophilicity and metabolic stability .
- Contrast : The trifluoromethyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility relative to the hydroxymethyl group.
c. 2-Chloro-1-(4-Methylpiperidin-1-yl)Ethan-1-One
- Structure : Chloro substituent instead of hydroxymethyl.
- However, it may introduce toxicity risks absent in the hydroxymethyl analog .
Aromatic Ring-Substituted Analogs
a. 2-Amino-1-(4-Nitrophenyl)Ethan-1-One Hydrochloride
- Structure : Nitro group on the phenyl ring.
- Properties : Nitro substituents enhance electronic withdrawal, affecting solubility (logP ~1.2) and stability. Used as a synthetic intermediate .
- Comparison : The nitro group may limit bioavailability due to poor solubility, whereas the hydroxymethyl group in the target compound improves hydrophilicity.
b. 2-Amino-1-(4-Bromo-2,5-Dimethoxyphenyl)Ethan-1-One (bk-2C-B)
- Structure : Bromo and methoxy substituents on the aromatic ring.
- Activity: Psychoactive properties due to structural similarity to hallucinogenic phenethylamines .
- Divergence : The hydroxymethyl and methyl groups in the target compound likely preclude psychoactivity, favoring medicinal applications.
Piperazine Derivatives with Complex Substituents
a. 2-Amino-1-[4-(Benzo-1,4-Dioxan-6-yl)Piperazin-1-yl]Ethan-1-One (8d)
- Structure : Benzo-dioxane substituent.
- Synthesis : Achieved via multi-step coupling reactions (yield: ~70%) .
- Implications : Bulky substituents may hinder target binding but improve selectivity.
b. 2-Amino-1-[4-(3-Methylbutyl)Piperazin-1-yl]Ethan-1-One
Substituent Effects on Solubility and Stability
| Compound | Key Substituent | logP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | 4-Hydroxymethyl, 4-methyl | ~1.5 | High (polar group) |
| Compound 33 (Trifluoromethylphenyl) | 3,5-Bis(CF₃) | ~3.2 | Moderate (lipophilic) |
| bk-2C-B | Bromo, methoxy | ~2.0 | Low (crystalline form) |
Biological Activity
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, also known by its CAS number 1248249-82-2, is an organic compound with potential biological activity. This compound belongs to the piperidine class of compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H19N3O, with a molecular weight of 185.27 g/mol. Its structure includes a piperidine ring substituted with a hydroxymethyl group and an amino group, which contributes to its biological activity.
Research indicates that compounds containing piperidine moieties often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms of action for this compound have not been extensively documented in literature; however, related compounds have shown significant interactions with:
- Dopamine receptors : Potential implications in neuropharmacology.
- Serotonin receptors : Possible effects on mood and anxiety disorders.
Cytotoxicity and Anticancer Activity
Recent studies involving similar piperidine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. For instance, compounds designed based on piperidine structures exhibited selective toxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The in vitro assays indicated that these compounds could be more potent than standard chemotherapeutics like cisplatin in certain contexts .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several piperidine derivatives against three different cancer cell lines using MTT assays. The results showed that derivatives similar to this compound had varying degrees of potency, with some exhibiting IC50 values significantly lower than those of established anticancer drugs .
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of piperidine derivatives. These studies revealed that certain modifications to the piperidine structure could enhance binding affinity to dopamine receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and depression .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal laboratory synthesis methods for 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one?
Synthesis typically involves multi-step reactions, including condensation of piperidine derivatives with appropriate carbonyl precursors. Key steps include:
- Reaction Conditions : Use of ethanol or methanol as solvents to enhance reactant solubility and control reaction rates .
- Catalysts : Acid catalysts (e.g., HCl) may facilitate intermediate formation, while reducing agents like NaBH4 ensure selective amination .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity product (>95%) .
Example Protocol :
Condense 4-(hydroxymethyl)-4-methylpiperidine with a protected amino-ketone precursor.
Deprotect under acidic conditions to yield the free amine.
Purify via gradient elution chromatography.
Q. What safety protocols are essential for handling this compound?
Based on structurally similar piperidine derivatives:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Q. Which spectroscopic techniques are recommended for structural characterization?
- NMR Spectroscopy : 1H/13C NMR to confirm piperidine ring substitution patterns and hydroxymethyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., [M+H]+ ion) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can SHELX software enhance crystallographic analysis of this compound?
SHELXL is widely used for refining crystal structures:
- Data Processing : Integrate diffraction data (e.g., .hkl files) to model bond lengths and angles with precision (±0.01 Å) .
- Twinning Analysis : Resolve overlapping reflections in cases of crystal twinning via TWIN/BASF commands .
- Validation : Use CHECKCIF to identify structural outliers (e.g., unusual torsion angles) .
Case Study : A similar piperidine derivative achieved R1 = 0.032 using SHELXL with 2962 reflections .
Q. What computational approaches predict this compound’s biological interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinase domains) .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxymethyl vs. difluoro groups) with activity using descriptors like logP and polar surface area .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
Q. How does the hydroxymethyl group influence physicochemical properties?
Comparative studies with analogues reveal:
| Substituent | logP | Aqueous Solubility (mg/mL) | Bioactivity (IC50, nM) |
|---|---|---|---|
| -CH2OH (Target Compound) | 1.2 | 12.5 | 85 ± 3.2 |
| -CF3 (Analog) | 2.8 | 3.8 | 120 ± 5.1 |
| -H (Parent) | 0.9 | 18.4 | >500 |
The hydroxymethyl group reduces lipophilicity (logP) and enhances solubility, improving bioavailability while retaining moderate target affinity .
Q. What strategies resolve contradictions in SAR studies for piperidine-based compounds?
- Meta-Analysis : Cross-reference data from multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .
- Crystallographic Validation : Co-crystallize the compound with its target to confirm binding mode discrepancies predicted by docking .
- Statistical Tools : Apply Bayesian models to prioritize substituents with consistent activity trends across datasets .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- DoE (Design of Experiments) : Vary temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) to identify optimal conditions .
- Continuous Flow Chemistry : Improve reproducibility and reduce side products (e.g., via microreactor setups) .
- In Situ Monitoring : Use FTIR or HPLC to track reaction progress and terminate at peak yield .
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes rate |
| Solvent | Ethanol | Enhances purity |
| Catalyst Loading | 10 mol% | Balances cost |
Q. Table 2: Computational Tools for SAR
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Binding affinity | |
| GROMACS | Stability analysis | |
| QSARINS | Predictive modeling |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
